molecular formula C23H22BNO2 B13140803 Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]- CAS No. 156742-45-9

Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-

Cat. No.: B13140803
CAS No.: 156742-45-9
M. Wt: 355.2 g/mol
InChI Key: WINOYNXPYWZOTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve mild temperatures and the use of bases like potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may leverage large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of palladium catalysts and boronic acid derivatives, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid is unique due to its structural complexity and the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics .

Properties

CAS No.

156742-45-9

Molecular Formula

C23H22BNO2

Molecular Weight

355.2 g/mol

IUPAC Name

[2-[[anthracen-9-ylmethyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C23H22BNO2/c1-25(15-19-10-4-7-13-23(19)24(26)27)16-22-20-11-5-2-8-17(20)14-18-9-3-6-12-21(18)22/h2-14,26-27H,15-16H2,1H3

InChI Key

WINOYNXPYWZOTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

Origin of Product

United States

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